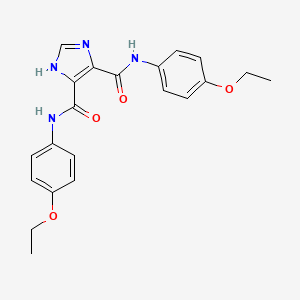
N,N'-bis(4-ethoxyphenyl)-1H-imidazole-4,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4,N5-BIS(4-ETHOXYPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of two ethoxyphenyl groups attached to the imidazole ring, along with two carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N5-BIS(4-ETHOXYPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through a condensation reaction between glyoxal and ammonia or an amine.
Introduction of Ethoxyphenyl Groups: The ethoxyphenyl groups are introduced via a nucleophilic substitution reaction, where ethoxyphenyl halides react with the imidazole ring.
Formation of Carboxamide Groups: The carboxamide groups are formed through the reaction of the imidazole derivative with an appropriate amide-forming reagent, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of N4,N5-BIS(4-ETHOXYPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reactions.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N4,N5-BIS(4-ETHOXYPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Substitution: The ethoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
Oxidation Products: Imidazole N-oxides.
Reduction Products: Amines.
Substitution Products: Various substituted imidazole derivatives depending on the substituent introduced.
Scientific Research Applications
N4,N5-BIS(4-ETHOXYPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N4,N5-BIS(4-ETHOXYPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating the activity of enzymes or receptors involved in biological processes.
Interference with Cellular Pathways: Affecting cellular signaling pathways, leading to changes in cell function or behavior.
Comparison with Similar Compounds
Similar Compounds
N4,N5-BIS(4-METHOXYPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE: Similar structure with methoxy groups instead of ethoxy groups.
N4,N5-BIS(4-PHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE: Lacks the ethoxy substituents.
Uniqueness
N4,N5-BIS(4-ETHOXYPHENYL)-1H-IMIDAZOLE-4,5-DICARBOXAMIDE is unique due to the presence of ethoxyphenyl groups, which may impart distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C21H22N4O4 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
4-N,5-N-bis(4-ethoxyphenyl)-1H-imidazole-4,5-dicarboxamide |
InChI |
InChI=1S/C21H22N4O4/c1-3-28-16-9-5-14(6-10-16)24-20(26)18-19(23-13-22-18)21(27)25-15-7-11-17(12-8-15)29-4-2/h5-13H,3-4H2,1-2H3,(H,22,23)(H,24,26)(H,25,27) |
InChI Key |
MRNAINYLAPBEPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N=CN2)C(=O)NC3=CC=C(C=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















